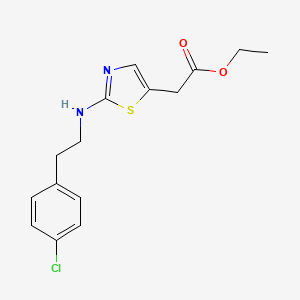
Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate typically involves the reaction of 4-chlorophenethylamine with thiazole derivatives under specific conditions. One common method includes the use of ethyl bromoacetate as a starting material, which reacts with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium on carbon, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to various derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenethyl group may enhance the compound’s binding affinity to certain targets, while the ethyl acetate moiety can influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-aminothiazole-4-acetate: Another thiazole derivative with similar structural features but different functional groups.
2-(2-aminothiazol-5-yl)acetate: Lacks the chlorophenethyl group, leading to different chemical and biological properties.
4-chlorophenethylamine: Shares the chlorophenethyl moiety but lacks the thiazole ring.
Uniqueness
Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate is unique due to its combination of a thiazole ring, chlorophenethyl group, and ethyl acetate moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H17ClN2O2S |
|---|---|
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
ethyl 2-[2-[2-(4-chlorophenyl)ethylamino]-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C15H17ClN2O2S/c1-2-20-14(19)9-13-10-18-15(21-13)17-8-7-11-3-5-12(16)6-4-11/h3-6,10H,2,7-9H2,1H3,(H,17,18) |
Clé InChI |
VYFLIHQSENEHIP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CN=C(S1)NCCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


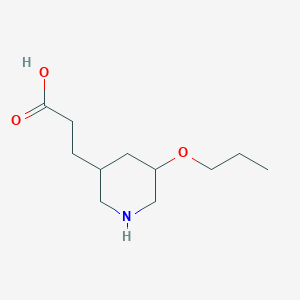
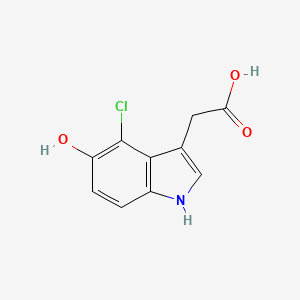
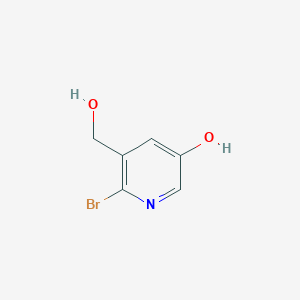
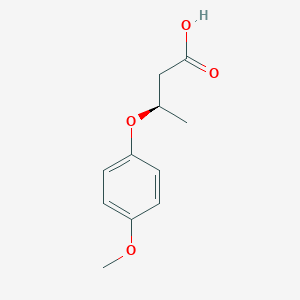
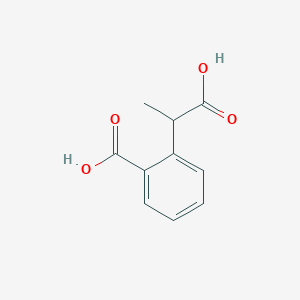
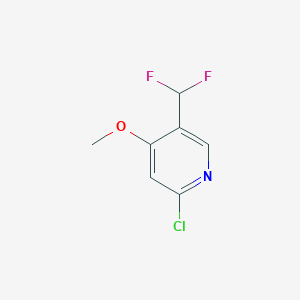



![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13087551.png)

![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087572.png)


